molecular formula C12H18BrNO2S B1285457 2-Bromo-N-hexylbenzenesulfonamide CAS No. 951883-96-8

2-Bromo-N-hexylbenzenesulfonamide

Cat. No.: B1285457
CAS No.: 951883-96-8
M. Wt: 320.25 g/mol
InChI Key: MSEDPVQAXSZIKM-UHFFFAOYSA-N
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Description

2-Bromo-N-hexylbenzenesulfonamide is an organic compound with the molecular formula C12H18BrNO2S and a molecular weight of 320.25 g/mol This compound features a bromine atom attached to the benzene ring and a hexyl group linked to the sulfonamide moiety

Mechanism of Action

Brominated Compounds

Brominated compounds are often used in medicinal chemistry due to their unique reactivity and biological activity. The presence of a bromine atom can significantly alter the physicochemical properties of a molecule, potentially leading to changes in its biological activity .

Sulfonamides

Sulfonamides are a class of compounds that have been widely used in medicine for their antimicrobial properties. They work by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Biochemical Analysis

Biochemical Properties

2-Bromo-N-hexylbenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as sulfonamide-sensitive enzymes, where it acts as an inhibitor. The compound’s bromine atom is crucial for its binding affinity and inhibitory activity. Additionally, this compound interacts with proteins and other biomolecules, forming stable complexes that can alter the biochemical pathways .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit specific signaling pathways, leading to altered gene expression and metabolic changes. These effects are crucial for understanding the compound’s potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting their activity. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function. The bromine atom in the compound plays a vital role in its binding interactions and inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant biochemical effects. At higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The transport and distribution mechanisms are crucial for understanding the compound’s cellular effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are vital for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-hexylbenzenesulfonamide typically involves the bromination of N-hexylbenzenesulfonamide. The reaction is carried out by treating N-hexylbenzenesulfonamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds as follows:

N-hexylbenzenesulfonamide+Br2This compound\text{N-hexylbenzenesulfonamide} + \text{Br}_2 \rightarrow \text{this compound} N-hexylbenzenesulfonamide+Br2​→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Alkylation: Friedel-Crafts alkylation requires an alkyl halide and a Lewis acid catalyst, such as aluminum chloride.

Major Products:

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.

    Hydrolysis: The major products are the corresponding sulfonic acid and hexylamine.

    Alkylation: The major products are alkylated derivatives of the benzene ring.

Properties

IUPAC Name

2-bromo-N-hexylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2S/c1-2-3-4-7-10-14-17(15,16)12-9-6-5-8-11(12)13/h5-6,8-9,14H,2-4,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEDPVQAXSZIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50581612
Record name 2-Bromo-N-hexylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50581612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951883-96-8
Record name 2-Bromo-N-hexylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951883-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-hexylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50581612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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